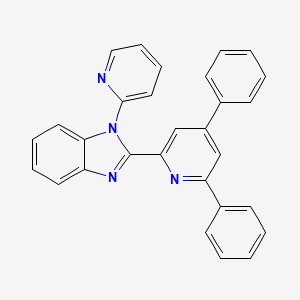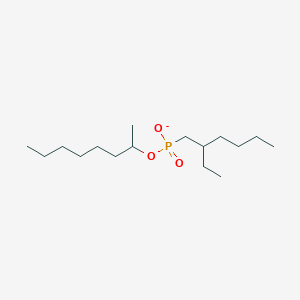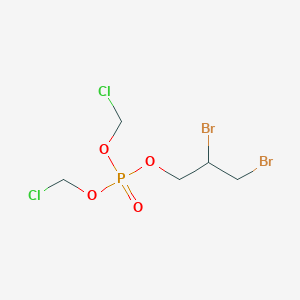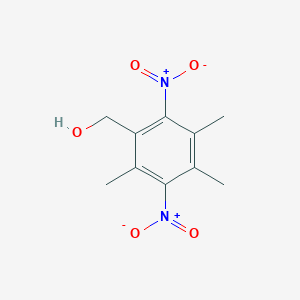
(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol is an organic compound characterized by its aromatic structure with multiple methyl and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trimethyl-3,6-dinitrophenyl)methanol typically involves nitration and methylation reactions. One common method involves the nitration of a trimethylphenol precursor using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) facilitate substitution reactions.
Major Products
Oxidation: Formation of dinitroquinones.
Reduction: Formation of diamino derivatives.
Substitution: Introduction of halogenated or alkylated products.
Scientific Research Applications
(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4,5-Trimethyl-3,6-dinitrophenyl)methanol involves its interaction with molecular targets through its nitro and hydroxyl groups. These functional groups can participate in redox reactions, hydrogen bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-Trimethyl-3,5-dinitrophenyl)methanol
- (2,4,5-Trimethyl-3,6-dinitrophenyl)ethanol
- (2,4,5-Trimethyl-3,6-dinitrophenyl)amine
Uniqueness
(2,4,5-Trimethyl-3,6-dinitrophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
88166-73-8 |
|---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2,4,5-trimethyl-3,6-dinitrophenyl)methanol |
InChI |
InChI=1S/C10H12N2O5/c1-5-6(2)10(12(16)17)8(4-13)7(3)9(5)11(14)15/h13H,4H2,1-3H3 |
InChI Key |
AGPKMCFWYUKCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid](/img/structure/B14388430.png)
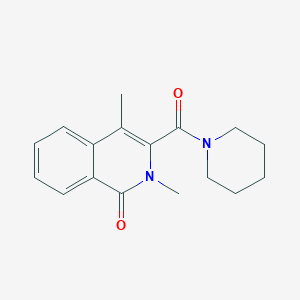
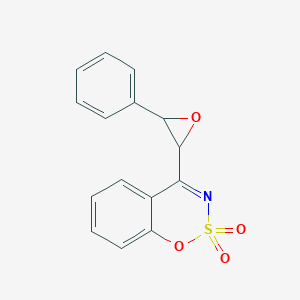
![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
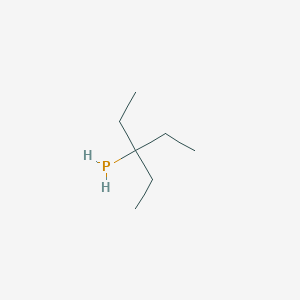
![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)
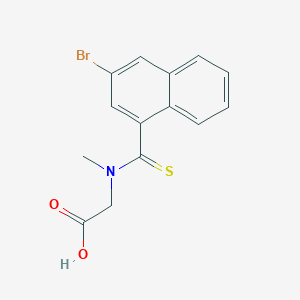
![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)
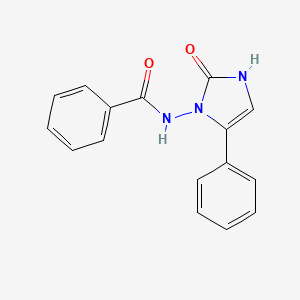
![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)

